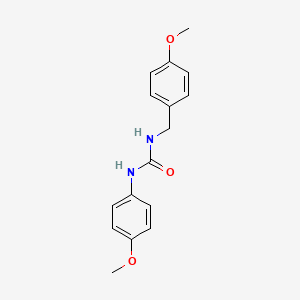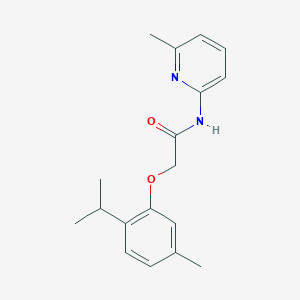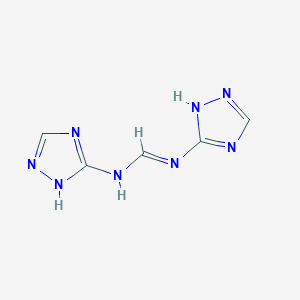![molecular formula C15H19N3O4 B5810585 N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CYC116, and it is a small molecule inhibitor of Aurora kinases A and B.
Mecanismo De Acción
N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide inhibits the activity of Aurora kinases A and B by binding to the ATP-binding site of these kinases. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of Aurora kinases A and B by this compound has several biochemical and physiological effects. These include the inhibition of cell division, the induction of apoptosis, and the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its specificity for Aurora kinases A and B. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide. One of the most promising directions is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the role of Aurora kinases A and B in other biological processes such as cell differentiation and development could also be explored using this compound.
Métodos De Síntesis
The synthesis of N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide involves several steps. The first step involves the reaction of 3-nitrobenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclohexyl-N,N-dimethylamine to form the corresponding amide. The final step involves the reaction of the amide with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Aurora kinases A and B are overexpressed in many types of cancer, and the inhibition of these kinases has been shown to be an effective strategy for the treatment of cancer.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-15(12-7-4-8-13(10-12)18(20)21)17-22-14(19)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJYPRSXHSAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)

![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)